molecular formula C12H21NO4 B1291919 1-Boc-azepane-4-carboxylic acid CAS No. 868284-36-0

1-Boc-azepane-4-carboxylic acid

Cat. No.: B1291919
CAS No.: 868284-36-0
M. Wt: 243.3 g/mol
InChI Key: RZQHJTNUKFLYEA-UHFFFAOYSA-N
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Description

1-Boc-azepane-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)-4-azepanecarboxylic acid, is a chemical compound with the molecular formula C12H21NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.

Mechanism of Action

Target of Action

This compound is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

The mode of action of 1-Boc-azepane-4-carboxylic acid is currently unknown . As a biochemical used in proteomics research , it may interact with its targets by binding to them, altering their function or structure

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein function or structure

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is typically stored in an inert atmosphere at room temperature , suggesting that these conditions may be optimal for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-azepane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-azepane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Boc-azepane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for amines in organic synthesis.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for the development of new drugs targeting specific biological pathways.

    Industry: It is employed in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

    Azepane-4-carboxylic acid: The non-Boc protected form of the compound.

    1-Boc-3-aminoazepane: A similar compound with the Boc group on the 3-position.

    tert-Butyl 4-aminoazepane-1-carboxylate: Another Boc-protected azepane derivative.

Uniqueness: 1-Boc-azepane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHJTNUKFLYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631137
Record name 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868284-36-0
Record name 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid
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